

physical and chemical properties of 2-Amino-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-fluoro-3-methylbenzoic acid

Cat. No.: B3038625

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-6-fluoro-3-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.^{[1][2]} This guide provides a comprehensive overview of the core physical and chemical properties of this compound, discusses its spectroscopic signature, outlines a representative synthetic approach, and highlights its applications, particularly in the context of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity. **2-Amino-6-fluoro-3-methylbenzoic acid** is systematically named and can be unambiguously identified by its CAS number and molecular formula.

Figure 1. 2D Structure of 2-Amino-6-fluoro-3-methylbenzoic acid.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The data presented below are derived from supplier technical specifications and predictive models.

Property	Value	Source
CAS Number	874804-26-9	[3] [4]
Molecular Formula	C ₈ H ₈ FNO ₂	[3]
Molecular Weight	169.16 g/mol	
Appearance	Solid (predicted)	
Boiling Point	312.8 ± 42.0 °C (Predicted)	[3]
Density	1.356 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.08 ± 0.10 (Predicted)	[3]
Storage	Room temperature, inert atmosphere, keep in dark place	[3]
InChI Key	LQGPVQQUWJIZAH-UHFFFAOYSA-N	

The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid is expected to lower the pKa of the carboxylic acid compared to 3-methylanthranilic acid due to its electron-withdrawing inductive effect. This enhanced acidity can influence binding interactions in biological systems and affect solubility in aqueous media at different pH values.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for this exact compound are not publicly available, we can predict the key

characteristics based on its functional groups and data from closely related analogs.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents. The methyl group will present as a singlet, likely in the 2.0-2.5 ppm range. The amine (NH_2) and carboxylic acid (COOH) protons will appear as broad singlets that are exchangeable with D_2O .
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atom bonded to the fluorine will show a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$), which is a characteristic feature for organofluorine compounds.
- IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:
 - O-H stretch: A broad band around $2500\text{-}3300\text{ cm}^{-1}$ for the carboxylic acid.
 - N-H stretch: Two sharp peaks in the $3300\text{-}3500\text{ cm}^{-1}$ region for the primary amine.
 - C=O stretch: A strong, sharp absorption around $1680\text{-}1710\text{ cm}^{-1}$ for the carboxylic acid carbonyl.
 - C-F stretch: A strong absorption in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) at $\text{m/z} = 169$. Subsequent fragmentation would likely involve the loss of H_2O (from the carboxyl group) and CO_2 .

Chemical Properties and Reactivity

2-Amino-6-fluoro-3-methylbenzoic acid possesses three reactive functional groups, making it a versatile synthetic intermediate.

- Acidity and Basicity: The carboxylic acid group is acidic, while the amino group is basic. The compound is amphoteric and will exist as a zwitterion near its isoelectric point. The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and reduces the basicity of the amino group.[8]
- Reactions of the Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines using coupling agents), and reduction to an alcohol.
- Reactions of the Amino Group: The -NH₂ group can be acylated, alkylated, and can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
- Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the amino and methyl groups, although the fluorine and carboxylic acid groups are deactivating. The positions for substitution will be directed by the combined electronic effects of all substituents.

Synthesis and Purification Workflow

The synthesis of substituted anthranilic acids often involves multi-step sequences. A plausible synthetic route to **2-Amino-6-fluoro-3-methylbenzoic acid** could start from a commercially available substituted toluene. The following diagram illustrates a conceptual workflow.

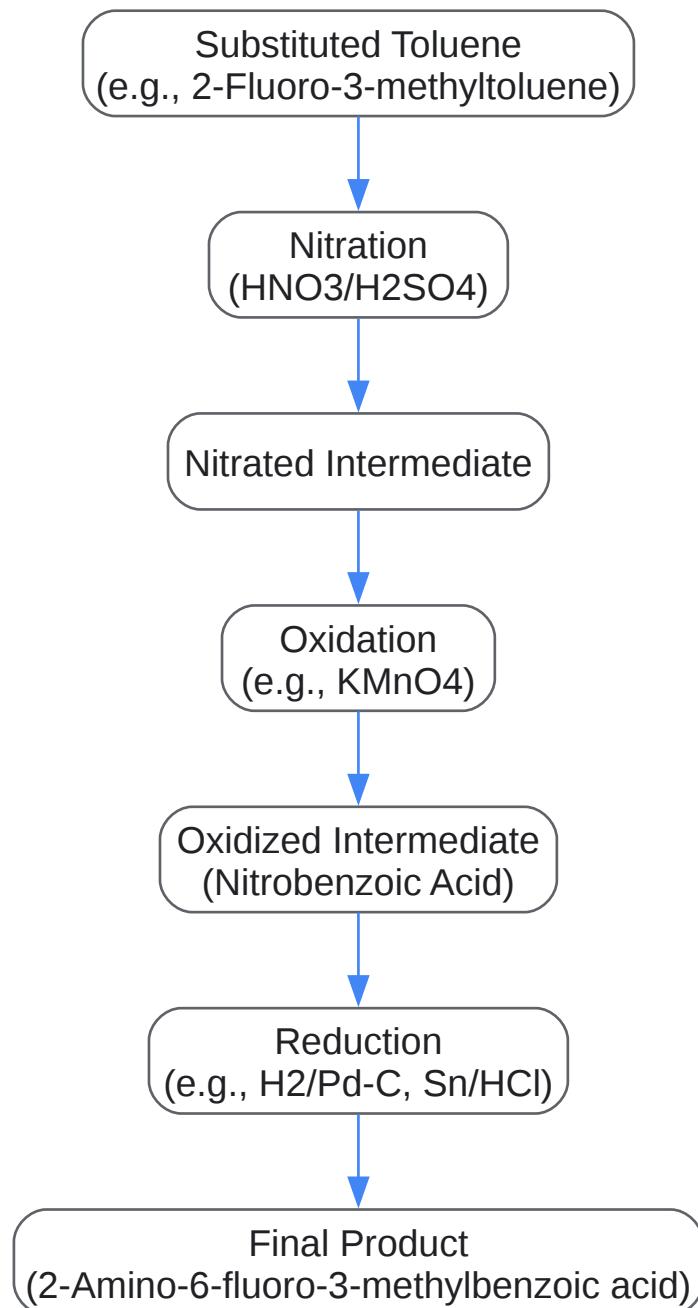


Figure 2. Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

Figure 2. A conceptual workflow for the synthesis of the title compound.

Protocol: General Method for Purity Assessment by Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

Objective: To determine the melting range of a synthesized batch of **2-Amino-6-fluoro-3-methylbenzoic acid**.

Materials:

- Dry, crystalline sample of the compound.
- Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
- Capillary tubes (closed at one end).

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the crystalline solid on a watch glass using a spatula.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the bottom of the tube. Tap the closed end of the tube on a hard surface to ensure the sample is densely packed.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
- **Heating:** Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.
- **Determination:** Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.
- **Recording the Range:** Record the temperature at which the first liquid droplet appears (T_1). Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T_2).
- **Reporting:** The melting point is reported as a range ($T_1 - T_2$). For a pure compound, this range should be narrow (≤ 2 °C).

Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[1\]](#)[\[2\]](#) Fluorinated anthranilic acid derivatives are therefore highly valuable.

- Scaffold for Bioactive Molecules: **2-Amino-6-fluoro-3-methylbenzoic acid** serves as a key building block for constructing more complex molecules. For instance, related 2-amino-3-methylbenzoic acid is a precursor in the synthesis of chlorantraniliprole, a widely used insecticide.[\[9\]](#) The unique substitution pattern of the title compound makes it a candidate for creating novel analogs of known drugs.
- Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening assays to identify initial low-affinity binders to biological targets. The fragment can then be "grown" or elaborated into a more potent lead compound.
- Inhibitor Synthesis: Substituted benzoic acids are common motifs in various enzyme inhibitors. For example, 2-fluoro-6-methylbenzoic acid is a key building block for an epidermal growth factor receptor (EGFR) inhibitor and for Avacopan, a drug used to treat vasculitis.[\[10\]](#) Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize inhibitors of stearoyl-CoA desaturase 1 (SCD1) for treating obesity.[\[11\]](#) The title compound is an excellent starting material for developing novel inhibitors in similar therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-6-fluoro-3-methylbenzoic acid**.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[\[12\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]
 - Skin Contact: Wash off immediately with plenty of soap and water.[14]
 - Inhalation: Remove to fresh air.[14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.[12]

References

- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Synquest Labs. (n.d.). 2-Amino-6-(trifluoromethyl)
- PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, December 21).
- Chongqing Chemdad Co., Ltd. (n.d.). **2-amino-6-fluoro-3-methylbenzoic acid.**
- PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.
- Itoh, T., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. doi:10.1016/j.ejmech.2019.111826
- Ossila. (n.d.).
- NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.
- NIST. (n.d.). 2-Amino-3-methylbenzoic acid IR Spectrum. NIST Chemistry WebBook.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
- SpectraBase. (n.d.). 2-Amino-3-methylbenzoic acid.
- NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Phase change data for 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Amino-6-fluoro-benzoic acid Spectrum.
- 2a biotech. (n.d.). **2-AMINO-6-FLUORO-3-METHYLBENZOIC ACID.**
- Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. *Arkivoc*, 2022(10), 1-14.
- Human Metabolome Database. (n.d.). 2-Amino-3-methylbenzoate (HMDB0060680).
- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
- Al-Qahtani, W. S., et al. (2023).
- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. *Molecules*, 28(11), 4499.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-6-fluoro-3-methylbenzoic acid One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. innospk.com [innospk.com]

- 9. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-6-fluoro-3-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038625#physical-and-chemical-properties-of-2-amino-6-fluoro-3-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com